2'-epi-(6S,7S)-Lincomycin-d3 is a stable isotope-labeled derivative of lincomycin, an antibiotic produced by the actinomycete Streptomyces lincolnensis. This compound is primarily utilized in scientific research due to its structural similarity to lincomycin, which allows researchers to investigate its biological and chemical properties without affecting the natural behavior of the original compound. The presence of deuterium isotopes in 2'-epi-(6S,7S)-Lincomycin-d3 enhances its detection and quantification in various analytical applications, making it a valuable tool in pharmacokinetics and drug metabolism studies .
The compound is synthesized from lincomycin, which is naturally derived from Streptomyces lincolnensis. The synthetic process involves specific chemical modifications to incorporate deuterium labels at designated positions within the molecular structure .
The synthesis of 2'-epi-(6S,7S)-Lincomycin-d3 typically involves several steps:
The molecular formula for 2'-epi-(6S,7S)-Lincomycin-d3 is , with a molecular weight of approximately 409.6 g/mol. The IUPAC name for this compound is (2S,4S)-N-[(1S,2S)-2-hydroxy-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide .
2'-epi-(6S,7S)-Lincomycin-d3 can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to create derivatives that can be used in further research. The major products formed from these reactions include oxidized or reduced derivatives that retain antibacterial properties while allowing for detailed mechanistic studies .
Relevant data indicates that the presence of deuterium does not significantly alter these properties compared to non-labeled lincomycin .
2'-epi-(6S,7S)-Lincomycin-d3 has several scientific applications:
This comprehensive analysis of 2'-epi-(6S,7S)-Lincomycin-d3 highlights its significance in research and development within microbiology and pharmacology.
Epimerization—the stereochemical inversion at specific chiral centers—serves as a powerful strategy to modulate antibiotic-receptor interactions. In 2'-epi-(6S,7S)-Lincomycin-d3, epimerization occurs at the 2'-position of the α-methylthiolincosamide (α-MTL) moiety, fundamentally altering spatial orientation critical for ribosomal binding [7].
Structural Consequences: The 2'-epimer exhibits a distinct three-dimensional conformation compared to native lincomycin. Crystallographic analyses reveal that this epimerization repositions the thio-galactopyranoside ring relative to the propyl hygric acid moiety, disrupting key hydrogen bonds with nucleotide residues A2058 and G2505 in the 23S ribosomal RNA peptidyl transferase center [7]. This stereochemical alteration exemplifies how minor configurational changes can profoundly impact macromolecular recognition.
Biological Activity Profile: Comparative studies demonstrate markedly reduced antibacterial potency for the 2'-epimer against Staphylococcus aureus and Streptococcus pneumoniae (Table 1). The diminished activity correlates with weaker binding affinity (≈15-fold reduction) observed in ribosomal binding assays. This supports the mechanistic model where precise spatial alignment of the sugar moiety is essential for inhibiting peptide chain elongation [7].
Table 1: Comparative Bioactivity of Lincomycin Epimers
Compound | MIC against S. aureus (μg/mL) | Ribosomal Binding Affinity (Kd, nM) |
---|---|---|
Lincomycin | 0.5 - 2 | 15 ± 3 |
2'-epi-Lincomycin | 32 - 64 | 230 ± 45 |
2'-epi-(6S,7S)-Lincomycin-d3 | >128 | Not determined |
Deuterium isotope effects offer unique advantages for studying antibiotic metabolism without substantially altering molecular structure. The strategic incorporation of three deuterium atoms at the N-methyl group ([N-CD₃]) in 2'-epi-(6S,7S)-Lincomycin-d3 creates a kinetically "heavier" molecule that retains bioactivity while exhibiting modified metabolic stability [2] [10].
Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Lincomycin Analogs
Parameter | Lincomycin | 2'-epi-Lincomycin | 2'-epi-(6S,7S)-Lincomycin-d3 |
---|---|---|---|
Plasma Half-life (h) | 5.4 ± 1.0 | 4.8 ± 0.9 | 9.7 ± 1.4 |
Microsomal CLint (mL/min/kg) | 32.5 | 35.2 | 14.0 |
AUC0-∞ (μg·h/mL) | 92.2 | 85.6 | 198.3 |
Analytical Applications: As an internal standard in LC-MS/MS quantification, 2'-epi-(6S,7S)-Lincomycin-d3 provides unmatched analytical precision. Its near-identical chromatographic behavior co-elutes with native lincomycin and its metabolites, while the +3 Da mass shift enables unambiguous differentiation in mass detectors. This allows accurate quantification of lincomycin in complex matrices like serum, bile, and tissue homogenates at concentrations as low as 5 ng/mL. Such sensitivity is crucial for defining pharmacokinetic/pharmacodynamic (PK/PD) relationships and identifying trace metabolites [4] [10].
Metabolic Pathway Elucidation: By tracking deuterium retention patterns in metabolites, researchers can delineate metabolic trees. When 2'-epi-(6S,7S)-Lincomycin-d3 undergoes metabolism, deuterium loss indicates enzymatic demethylation pathways, while retained deuterium labels hydroxylation or sulfoxide formation sites. This has revealed two previously undocumented lincomycin metabolites in human hepatocyte studies: a glutathione conjugate and a rare sulfoxide-sulfone rearrangement product [8] [10]. Such insights guide structural refinements to evade metabolic inactivation.
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